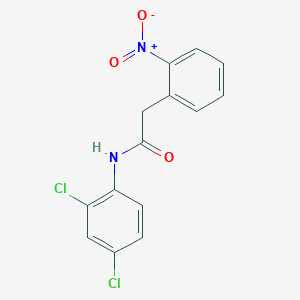

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c15-10-5-6-12(11(16)8-10)17-14(19)7-9-3-1-2-4-13(9)18(20)21/h1-6,8H,7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDVRRQFYUCPHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide typically involves the reaction of 2,4-dichloroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

Reduction: The major product would be N-(2,4-dichlorophenyl)-2-(2-aminophenyl)acetamide.

Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing nitro groups, such as N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide, often demonstrate antimicrobial activity. For instance, derivatives of phenylacetamides have been evaluated for their efficacy against Mycobacterium tuberculosis. A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains of M. tuberculosis, suggesting that modifications in the acetamide scaffold can lead to enhanced antibacterial properties .

Antitumor Activity

The compound's structural features also suggest potential antitumor activity. Acetamide derivatives have been studied for their ability to inhibit tumor cell proliferation. For example, compounds similar to this compound have shown promise in inhibiting various cancer cell lines without significant toxicity to normal cells .

Antitubercular Activity Study

A comprehensive study focused on the synthesis and evaluation of various derivatives of this compound for their antitubercular properties revealed that modifications could lead to significant improvements in efficacy against resistant strains of M. tuberculosis . The study utilized a microdilution method to assess the MIC values across multiple derivatives.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3m | 4 | High |

| 3e | 64 | Moderate |

| 3p | 32 | Moderate |

Antitumor Activity Assessment

In another research project, a series of acetamide derivatives were synthesized and evaluated for their cytotoxic effects on various tumor cell lines. Results indicated that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Physicochemical Properties

- Lipophilicity: The 2,4-dichlorophenyl group increases logP compared to mono-chloro derivatives (e.g., ).

- Solubility: Nitro groups reduce aqueous solubility; compounds like 2-Chloro-N-(4-nitrophenyl)acetamide () exhibit lower solubility than non-nitro analogs.

- Crystallinity : Nitro groups induce torsional strain in aromatic rings (), affecting crystal packing and stability.

Biological Activity

N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological mechanisms, efficacy in various assays, and potential therapeutic applications.

- Chemical Formula : CHClNO

- CAS Number : 17329-87-2

- Molecular Weight : 303.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Antimicrobial Activity : It disrupts bacterial cell membranes and inhibits essential enzymes, contributing to its antibacterial properties against various pathogens such as Klebsiella pneumoniae .

- Anticancer Mechanisms : The compound has shown potential in inducing apoptosis and cell cycle arrest in cancer cell lines, particularly by targeting pathways involved in cell proliferation and survival .

Antimicrobial Efficacy

Numerous studies have evaluated the antimicrobial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 40 - 50 |

| Escherichia coli | 30 - 40 |

| Staphylococcus aureus | 20 - 30 |

The compound demonstrated comparable inhibition zones to standard antibiotics such as ceftriaxone, showcasing its potential as an alternative therapeutic agent .

Anticancer Activity

In vitro studies on cancer cell lines have revealed that this compound can inhibit cell proliferation effectively:

- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer)

- IC Values :

- HepG2: 0.62 µM

- MCF-7: 225 µM

These findings suggest that the compound induces G2/M phase arrest and promotes early-stage apoptosis in treated cells .

Case Studies

-

Antibacterial Activity Against K. pneumoniae :

A study highlighted the compound's ability to inhibit Klebsiella pneumoniae, with a focus on its mechanism involving the inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis. This mechanism leads to bacterial lysis and death . -

Cytotoxicity in Cancer Cells :

Research involving HepG2 cells showed that treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls. Flow cytometry analysis indicated that the compound effectively triggers apoptotic pathways at specific concentrations .

Q & A

Basic: What are standard synthetic routes for N-(2,4-dichlorophenyl)-2-(2-nitrophenyl)acetamide?

Answer:

The compound is typically synthesized via alkylation reactions. For example, N-[(2,4-dichlorophenyl)methyl]acetamide derivatives are prepared by reacting 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide in dimethylformamide (DMF) with excess potassium carbonate (K₂CO₃) at 70–80°C . This method ensures regioselectivity and avoids side reactions. Intermediate steps may involve hydrogen peroxide oxidation to form key carbonyl groups .

Advanced: How can reaction conditions be optimized for introducing substituents on the quinazolinone ring?

Answer:

Substituent introduction requires careful control of solvent polarity, temperature, and catalyst selection. For example, alkylation of the quinazolinone core with 1-chloromethylbenzene derivatives in DMF at 70–80°C yields benzyl-substituted analogs. Catalytic bases like K₂CO₃ enhance nucleophilic substitution efficiency, while avoiding protic solvents prevents hydrolysis of chloroacetamide intermediates . Microwave-assisted synthesis or flow chemistry may further reduce reaction times and improve yields.

Structural Analysis: What techniques confirm the compound’s structural integrity and purity?

Answer:

- X-ray crystallography resolves molecular conformation and hydrogen-bonding patterns (e.g., intramolecular C–H···O interactions) .

- ¹H/¹³C NMR verifies substituent positions and detects impurities; characteristic peaks include aromatic protons (δ 6.7–8.7 ppm) and acetamide carbonyls (δ ~170 ppm) .

- Mass spectrometry confirms molecular weight (e.g., m/z = 446.30 for related analogs) and fragmentation patterns .

- HPLC with UV detection ensures >95% purity, critical for pharmacological assays .

Pharmacological Evaluation: How is anticonvulsant activity assessed for this compound?

Answer:

- In vivo models : Pentylenetetrazole (PTZ)-induced seizures in mice are used to measure latency to clonic-tonic seizures and mortality reduction. For example, derivatives showing 17% mortality reduction vs. control indicate partial efficacy .

- Docking studies : Affinity for GABA receptors is calculated using software like AutoDock. Ligands are compared to reference drugs (e.g., diazepam) via binding energy scores (ΔG). Poorer affinity than benzodiazepines may explain limited anticonvulsant activity in some analogs .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Answer:

- Re-evaluate docking parameters : Adjust protonation states, solvation models, or conformational sampling to better reflect physiological conditions .

- Assess off-target interactions : Use proteome-wide binding assays (e.g., thermal shift assays) to identify unintended targets.

- Optimize pharmacokinetics : Poor bioavailability or metabolic instability (e.g., CYP450 degradation) might mask in silico-predicted activity. Stability tests in liver microsomes can clarify this .

Structure-Activity Relationships (SAR): Which structural features enhance target binding?

Answer:

- Dichlorophenyl group : Essential for hydrophobic interactions with GABA receptor pockets. Removal reduces anticonvulsant activity .

- Nitrophenyl moiety : Electron-withdrawing effects stabilize aromatic stacking in enzyme active sites. Derivatives lacking this group show reduced inhibition .

- Acetamide linker : Flexibility allows optimal positioning in binding pockets. Rigidifying the linker (e.g., cyclization) may compromise activity .

Methodological Challenge: How to address low yields in multi-step syntheses?

Answer:

- Intermediate purification : Use column chromatography or recrystallization after each step to remove byproducts (e.g., unreacted chloroacetamide) .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reduction steps .

- Scale-up adjustments : Replace batch reactors with continuous flow systems to maintain temperature control and mixing homogeneity .

Analytical Discrepancies: How to validate conflicting NMR or crystallography data?

Answer:

- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic bond lengths/angles to databases (e.g., Cambridge Structural Database) .

- Dynamic effects : Consider temperature-dependent conformational changes in solution (NMR) vs. static crystal packing (X-ray) .

Toxicity Profiling: What assays identify off-target toxic effects?

Answer:

- hERG inhibition assay : Measures cardiac risk via patch-clamp electrophysiology.

- Cytotoxicity screening : Use HEK293 or HepG2 cells to assess IC₅₀ values. For example, analogs with logP >3 may exhibit membrane disruption .

- Ames test : Evaluates mutagenicity using Salmonella strains to detect DNA damage .

Advanced Optimization: How to improve metabolic stability without compromising activity?

Answer:

- Isosteric replacements : Replace labile groups (e.g., ester → amide) to resist hydrolysis .

- Deuterium incorporation : Substitute hydrogen with deuterium at metabolic hotspots (e.g., benzylic positions) to slow CYP450-mediated degradation .

- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance absorption, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.